molecular formula C28H33ClN4O7S B1194832 Tenoretic CAS No. 73677-19-7

Tenoretic

カタログ番号: B1194832
CAS番号: 73677-19-7
分子量: 605.1 g/mol
InChIキー: GEGCOFDJWXJACT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tenoretic is a pharmaceutical compound that combines two active ingredients: atenolol and chlorthalidone. Atenolol is a beta-adrenergic receptor blocker, while chlorthalidone is a thiazide-like diuretic. This combination is primarily used to treat hypertension (high blood pressure) by reducing the workload on the heart and promoting the excretion of excess fluid from the body .

Synthetic Routes and Reaction Conditions:

    Atenolol: The synthesis of atenolol involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy) acetanilide with isopropylamine under controlled conditions.

    Chlorthalidone: Chlorthalidone is synthesized by the reaction of 2-chloro-5-sulfamoylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: The industrial production of this compound involves the separate synthesis of atenolol and chlorthalidone, followed by their combination in specific proportions to form the final product. The active ingredients are mixed with excipients such as magnesium stearate, microcrystalline cellulose, and povidone to create tablets .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

科学的研究の応用

Pharmacological Profile

Atenolol :

  • A selective beta1-adrenergic blocker.
  • Reduces heart rate and myocardial contractility, leading to decreased cardiac output.
  • Inhibits renin release from the kidneys, contributing to blood pressure reduction.

Chlorthalidone :

  • A thiazide-like diuretic that promotes sodium and water excretion.
  • Acts on the distal convoluted tubule of the nephron, leading to decreased blood volume and lower blood pressure.

Indications

Tenoretic is indicated for:

  • Hypertension : It effectively lowers blood pressure in patients with mild to moderate hypertension.
  • Heart Failure Management : It may be used in conjunction with other medications for patients with heart failure.

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in managing hypertension:

  • Randomized Controlled Trials : A study involving 31 patients showed significant reductions in both systolic and diastolic blood pressure when treated with this compound compared to placebo. The systolic/diastolic blood pressure decreased from 154/102 mm Hg to 128/85 mm Hg for this compound 100 mg and from 153/104 mm Hg to 137/91 mm Hg for this compound 50 mg .
  • Long-term Outcomes : In a large trial (ISIS-1), atenolol (part of this compound) was associated with a significant reduction in vascular mortality among patients post-myocardial infarction, suggesting long-term benefits beyond immediate blood pressure control .

Safety Profile

The safety of this compound has been evaluated across various studies:

  • Adverse Effects : Common side effects include bradycardia, dizziness, fatigue, and electrolyte imbalances. Serious adverse reactions can include heart block and bronchospasm .
  • Contraindications : It is contraindicated in patients with severe bradycardia, heart block greater than first degree, overt heart failure, or anuria .

Case Study 1: Hypertension Management

In a clinical setting, a 60-year-old male with a history of hypertension was started on this compound 50 mg daily. After three months, his blood pressure improved from 160/100 mm Hg to 130/85 mm Hg without significant side effects. This case illustrates the effectiveness of this compound in achieving target blood pressure goals.

Case Study 2: Post-Myocardial Infarction

A retrospective analysis of patients treated with atenolol after myocardial infarction showed a reduction in reinfarction rates compared to those not receiving beta-blockers. This supports the use of this compound as part of post-infarction care due to its dual action on heart rate and blood volume .

Comparative Efficacy

MedicationSystolic BP ReductionDiastolic BP ReductionCommon Side Effects
This compound 50 mg15–20 mm Hg10–15 mm HgDizziness, fatigue
This compound 100 mg20–30 mm Hg15–20 mm HgBradycardia, electrolyte imbalance
PlaceboMinimalMinimalNone

作用機序

Atenolol: Atenolol selectively binds to beta-1 adrenergic receptors in the heart, inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate, cardiac output, and blood pressure .

Chlorthalidone: Chlorthalidone inhibits sodium and chloride reabsorption in the distal convoluted tubule of the nephron, promoting diuresis and reducing blood volume .

Molecular Targets and Pathways:

特性

CAS番号

73677-19-7

分子式

C28H33ClN4O7S

分子量

605.1 g/mol

IUPAC名

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)

InChIキー

GEGCOFDJWXJACT-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

正規SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

同義語

atenolol - chlortalidone
atenolol, chlortalidone drug combinations
Igroseles
Tenoretic

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。